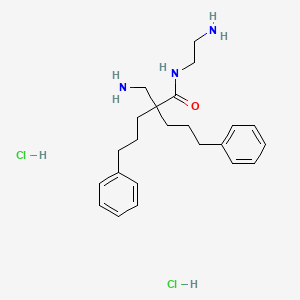
LTX-401 HCl
Übersicht
Beschreibung
LTX-401 HCl is an immunotherapeutic agent and an oncolytic amino acid derivative with potential immunogenic properties . It has been shown to induce DAMP (Damage-associated molecular patterns) release in melanoma cells and cause complete regression of B16 Melanoma .
Molecular Structure Analysis
The chemical formula of LTX-401 HCl is C23H35Cl2N3O . Its molecular weight is 440.450 . The elemental analysis shows that it contains Carbon (62.72%), Hydrogen (8.01%), Chlorine (16.10%), Nitrogen (9.54%), and Oxygen (3.63%) .Chemical Reactions Analysis
LTX-401 HCl has been shown to induce cell death in cancer cell lines . A quantitative analysis demonstrated the presence of cytochrome c in the supernatant following LTX-401 treatment .Physical And Chemical Properties Analysis
The solubility of LTX-401 HCl has been described as soluble in DMSO. The storage condition is described as dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).Wissenschaftliche Forschungsanwendungen
Treatment of Hepatocellular Carcinoma : LTX-401 has shown potential as a novel oncolytic compound for treating hepatocellular carcinoma (HCC). It was found to induce necrotic cell death in cancer cells and stimulate an immune response capable of causing complete regression of HCC tumors in experimental models. This was accompanied by the release of immune stimulants and substantial mitochondrial damage in the treated cancer cells, suggesting a multi-faceted approach to cancer eradication (Mauseth et al., 2016).
Induction of Antitumor Immune Responses : Another study highlighted LTX-401's ability to induce antitumor immunity. It was found effective in a rat model of hepatocellular carcinoma, leading to complete tumor regression in most animals. The treatment facilitated the growth control of distant tumor deposits, indicating a systemic immune-mediated response. The compound also showed promise as a potential immunotherapeutic agent due to its capacity to induce tumor-specific immune responses (Mauseth et al., 2019).
Targeting the Golgi Apparatus : Research also demonstrated that LTX-401 selectively targets and disrupts the structure of the Golgi apparatus in cancer cells. This disruption played a critical role in the compound's cytotoxic effect, leading to immunogenic cell death. The findings suggest a unique mechanism of action where LTX-401 operates upstream of mitochondrial membrane permeabilization to stimulate cell death (Zhou et al., 2016).
Efficacy Against Melanoma : LTX-401 was also effective against melanoma, causing complete regression in a murine melanoma model. It induced lytic cell death and released danger-associated molecular pattern molecules, demonstrating its potential as an immunotherapeutic agent for solid tumors (Eike et al., 2016).
Creating Anticancer Immunity : A study on LTX-401's local immunotherapeutic effects showed that it could cure host animals from certain cancers and induce long-term immune memory, making them resistant to tumor rechallenge. However, its local treatment alone had limited effects on secondary lesions, suggesting the need for combination therapies (Xie et al., 2019).
Zukünftige Richtungen
LTX-401 HCl is currently in pre-clinical development and is expected to be ready for a Phase I clinical trial . It has shown promising results in inducing antitumor immune responses in experimental hepatocellular carcinoma . A second clinical study on LTX-401 has been initiated, with preliminary data showing very encouraging results .
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O.2ClH/c24-17-18-26-22(27)23(19-25,15-7-13-20-9-3-1-4-10-20)16-8-14-21-11-5-2-6-12-21;;/h1-6,9-12H,7-8,13-19,24-25H2,(H,26,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDPAWIYVHOSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(CN)C(=O)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LTX-401 HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



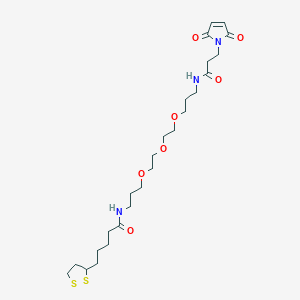
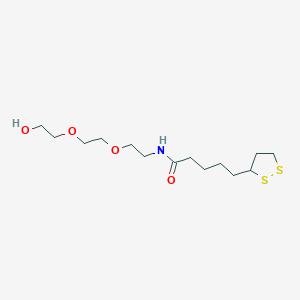
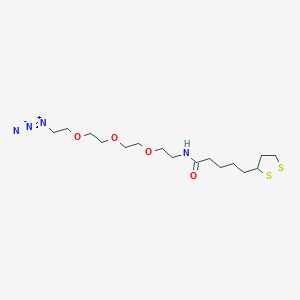

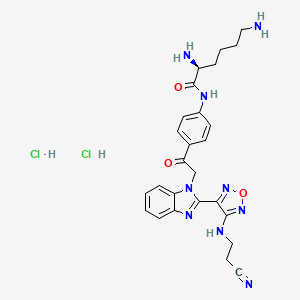
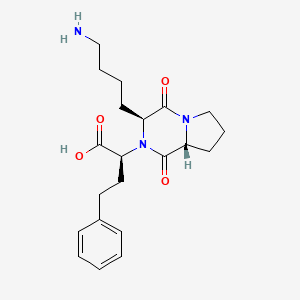
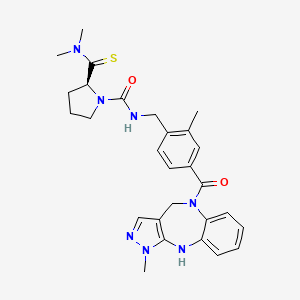
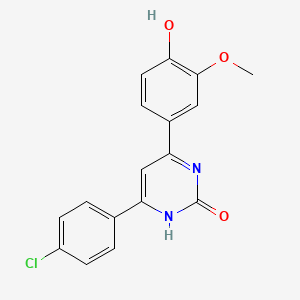
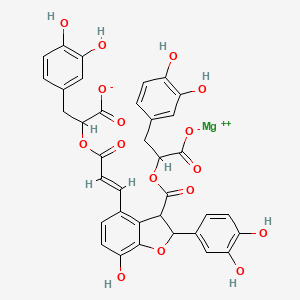
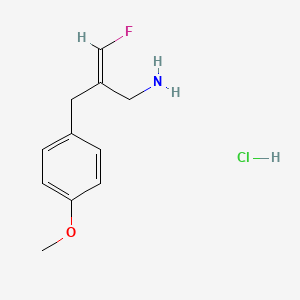
![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
![5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide](/img/structure/B608609.png)